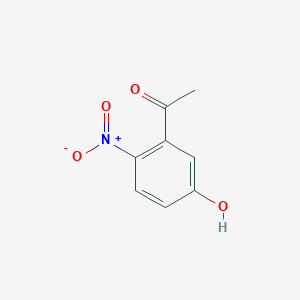
5-Iodo-2-methoxybenzaldehyde
概要
説明
5-Iodo-2-methoxybenzaldehyde is an organic compound with the empirical formula C8H7IO2 . It has a molecular weight of 262.04 .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom and a methoxy group (-OCH3) attached to a benzene ring, with a formyl group (-CHO) also attached to the ring . The exact positions of these groups on the benzene ring can be determined by the compound’s name: the iodine atom (I) is at the 5th position, the methoxy group is at the 2nd position, and the formyl group is directly attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a solid compound . Its melting point is between 140-146 °C . It has a molecular weight of 262.04 .科学的研究の応用
Synthesis and Characterization
- Synthesis of Analogues and Derivatives: 5-Iodo-2-methoxybenzaldehyde has been used in the synthesis of various chemical compounds. For instance, it has been utilized in the preparation of phthalazine derivatives, potentially acting as precursors to DNA intercalators, indicating its significance in biochemical research (Tsoungas & Searcey, 2001). Additionally, it has been involved in the synthesis of isochroman analogues of michellamines, showcasing its role in the development of novel organic structures (Koning, Michael & Otterlo, 1999).
Chemical Properties and Applications
- Chemical Reactivity and Stability Studies: The compound has been the subject of various studies focusing on its chemical properties. For example, its electron properties, such as HOMO and LUMO energies, have been analyzed, contributing to a better understanding of its chemical reactivity and stability (Balachandran, Santhi & Karpagam, 2013).
Role in Catalysis and Organic Reactions
- Use in Catalytic Processes: this compound has been studied in the context of catalytic processes. For instance, its derivatives have been involved in the vapor phase oxidation of p-methoxytoluene to p-methoxybenzaldehyde, demonstrating its potential in catalytic applications and organic synthesis (Reddy, Kumar & Ratnam, 1999).
Insights into Natural Resources and Biosynthesis
- Biosynthesis in Plants: The compound is also significant in the study of natural resources and biosynthesis. Research on methoxybenzaldehydes in plants, including their occurrence, separation methods, and biosynthesis, provides insights into the natural production and potential applications of these compounds in various industries (Kundu & Mitra, 2016).
Medicinal and Biological Applications
- DNA Binding and Antitumor Activities: Derivatives of this compound have been explored for their potential in medicinal applications, particularly in the context of DNA binding and antitumor activities. The synthesis and characterization of molybdenum(VI) complexes using derivatives of this compound have shown promising results in terms of DNA interaction and anticancer activities (Hussein et al., 2015).
Safety and Hazards
生化学分析
Biochemical Properties
It is known that benzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are typically facilitated by enzymes and other biomolecules. The nature of these interactions is likely dependent on the specific context of the biochemical reaction.
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems . This disruption can inhibit microbial growth, suggesting that 5-Iodo-2-methoxybenzaldehyde may have similar effects on cells. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzaldehydes can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that benzaldehydes can have long-term effects on cellular function . The stability and degradation of this compound over time in in vitro or in vivo studies would need to be investigated further.
Dosage Effects in Animal Models
It is known that benzaldehydes can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that benzaldehydes can participate in various metabolic reactions . These could involve interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that benzaldehydes can interact with various transporters or binding proteins . These interactions could influence the localization or accumulation of this compound.
Subcellular Localization
It is known that benzaldehydes can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
5-iodo-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRKMHAREMCDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294273 | |
| Record name | 5-iodo-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42298-41-9 | |
| Record name | 42298-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodo-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)
